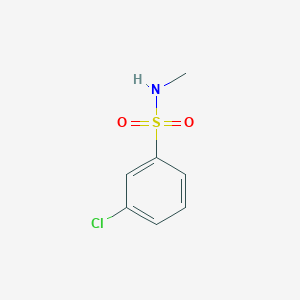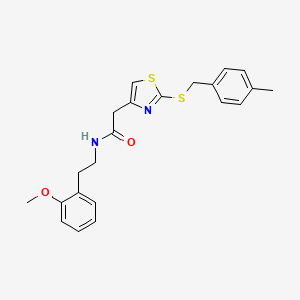
N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine, trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine, trifluoroacetic acid involves several steps. One common method includes the reaction of N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine with trifluoroacetic acid under controlled conditions . The reaction typically requires specific reagents and conditions, such as methanesulfonic acid under reflux in methanol .
Industrial Production Methods
the synthesis generally involves standard organic synthesis techniques, including the use of protective groups and subsequent deprotection steps .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol . The conditions often involve refluxing the reaction mixture to achieve the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indole derivatives .
Applications De Recherche Scientifique
N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine, trifluoroacetic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may act on various receptors and enzymes, leading to its observed biological effects . detailed studies on its exact mechanism are limited.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group and benzylamine structure.
Indole Derivatives: Exhibit similar biological activities and are used in similar research applications.
Uniqueness
N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine, trifluoroacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research fields .
Propriétés
IUPAC Name |
N-benzyl-1-methyl-4-(trifluoromethyl)piperidin-4-amine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2.C2HF3O2/c1-19-9-7-13(8-10-19,14(15,16)17)18-11-12-5-3-2-4-6-12;3-2(4,5)1(6)7/h2-6,18H,7-11H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVOACNVQDAWQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C(F)(F)F)NCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B3016405.png)
![[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methanamine dihydrochloride](/img/structure/B3016406.png)


![N-(isoxazol-3-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3016413.png)


![2-[2-(Cyclopentyloxy)phenyl]acetic acid](/img/structure/B3016418.png)
![2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B3016420.png)


![2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N,N,5-trimethylbenzenesulfonamide](/img/structure/B3016423.png)
![2,5-dimethyl-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B3016424.png)
